The compound is classified as a benzimidazole derivative, specifically an N-benzimidazolyl benzamide. It has been synthesized and studied for its pharmacological properties, particularly its role as an allosteric activator of human glucokinase, which has implications for the treatment of type 2 diabetes mellitus .
The synthesis of N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide typically involves several key steps:
N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide has a molecular formula of C22H19N3O and a molecular weight of approximately 345.41 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C22H19N3O |
Molecular Weight | 345.41 g/mol |
IUPAC Name | N-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]benzamide |
InChI Key | RGIOLANLWLKHDE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3 |
N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide can participate in various chemical reactions:
The mechanism of action for N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide primarily involves its role as an allosteric activator of human glucokinase. This activation enhances glucose metabolism, making it a potential therapeutic agent for managing type 2 diabetes mellitus.
Research indicates that this compound interacts with specific residues in the allosteric site of glucokinase, promoting conformational changes that increase its catalytic activity. Molecular docking studies have shown significant hydrogen bonding interactions with critical amino acids, such as arginine .
N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide has several potential applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: